molecular formula C18H24ClN3O2 B15313179 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride

Cat. No.: B15313179
M. Wt: 349.9 g/mol
InChI Key: KSJHRPYPJIXAIJ-VNYZMKMESA-N
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Description

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride is a complex organic compound that features a unique combination of an indane derivative and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride typically involves multi-step organic reactions. The starting materials often include indane derivatives and oxazole precursors. Key steps may involve:

    Formation of the Indane Derivative: This can be achieved through catalytic hydrogenation of indene.

    Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.

    Amide Bond Formation: Coupling of the indane derivative with the oxazole compound using coupling reagents like EDCI or DCC.

    Hydrochloride Salt Formation: The final compound is often converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole or indane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide.
  • **N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrobromide.

Uniqueness

The uniqueness of N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride lies in its specific combination of an indane and oxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride

InChI

InChI=1S/C18H23N3O2.ClH/c1-10-15(11(2)23-21-10)18(3,4)17(22)20-14-9-12-7-5-6-8-13(12)16(14)19;/h5-8,14,16H,9,19H2,1-4H3,(H,20,22);1H/t14-,16-;/m1./s1

InChI Key

KSJHRPYPJIXAIJ-VNYZMKMESA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C(C)(C)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)C(=O)NC2CC3=CC=CC=C3C2N.Cl

Origin of Product

United States

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